1-(2-CHLOROETHYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE
Overview
Description
1-(2-CHLOROETHYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 1-(2-CHLOROETHYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE can be achieved through several synthetic routes. One common method involves the reaction of naphthoquinone with hydrazine to form the triazole ring, followed by chlorination to introduce the chloroethyl group . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(2-CHLOROETHYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-(2-CHLOROETHYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It has been investigated for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROETHYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it can inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
1-(2-CHLOROETHYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE can be compared with other triazole compounds, such as:
1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazole: Slightly more potent in certain biological activities compared to 1,2,3-triazole.
Fluconazole: A well-known antifungal drug containing a triazole ring. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
3-(2-chloroethyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-5-6-15-10-9(14-16(15)19)11(17)7-3-1-2-4-8(7)12(10)18/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCDAIHWNOHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N([N+](=N3)[O-])CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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